N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide
CAS No.: 712285-63-7
Cat. No.: VC17324615
Molecular Formula: C13H12FN3O
Molecular Weight: 245.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 712285-63-7 |
|---|---|
| Molecular Formula | C13H12FN3O |
| Molecular Weight | 245.25 g/mol |
| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide |
| Standard InChI | InChI=1S/C13H12FN3O/c1-8-6-9(2)16-13(15-8)17-12(18)10-4-3-5-11(14)7-10/h3-7H,1-2H3,(H,15,16,17,18) |
| Standard InChI Key | KHWZZWYASPRWHE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)F)C |
Introduction
N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide is an organic compound featuring a pyrimidine ring substituted with two methyl groups and a fluorinated benzamide moiety. This compound is of interest in various therapeutic areas, particularly for its potential anti-inflammatory properties. The synthesis and biological activities of this compound are explored in detail below.
Biological Activities and Potential Applications
N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide has been explored for its potential therapeutic applications, particularly in inflammation and other disease processes. Compounds with similar structures often act as inhibitors or modulators of signaling pathways associated with inflammation or other diseases. They may interfere with the binding of ligands to their receptors or inhibit enzymatic activity, thus altering cellular responses.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide. These analyses provide insights into its functional groups and molecular interactions.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide | Pyrimidine and fluorinated benzamide | Anti-inflammatory potential | Presence of fluorine on benzene ring |
| N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide | Similar to the above but with fluorine at the 2-position | Anti-inflammatory potential | Different fluorine position |
| N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide | Includes indole and sulfonamide groups | Potential anticancer and anti-inflammatory activities | Complex structure with multiple functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume